Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-
Description
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- (CAS: 647858-71-7) is a benzamide derivative featuring a 2-chloro-4-(trifluoromethyl)phenoxy substituent at the 3-position of the benzamide core and an N-linked 5-thiazolyl group. Its molecular formula is C₁₇H₁₀ClF₃N₂O₂S, with a molecular weight of 398.79 g/mol . The trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its lipophilicity and electronic properties, while the thiazolyl moiety may influence bioactivity through hydrogen bonding or steric interactions.
Properties
CAS No. |
647858-71-7 |
|---|---|
Molecular Formula |
C17H10ClF3N2O2S |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-13-7-11(17(19,20)21)4-5-14(13)25-12-3-1-2-10(6-12)16(24)23-15-8-22-9-26-15/h1-9H,(H,23,24) |
InChI Key |
LMXINQNRVYXBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)NC3=CN=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- typically involves multiple steps. One common method includes the etherification of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide and toluene can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the aromatic ring susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration and sulfonation under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products
Nitration: Produces nitro derivatives of the compound.
Sulfonation: Produces sulfonic acid derivatives.
Scientific Research Applications
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- has several applications in scientific research:
Pharmaceuticals: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.
Agrochemicals: Used in the development of herbicides and pesticides.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares the target compound with structurally analogous benzamides and heterocyclic derivatives:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s -CF₃ and -Cl substituents increase its electronegativity compared to methoxy (-OCH₃) or methyl (-CH₃) groups in E1 and E3. This may enhance binding to electron-deficient biological targets .
- Thermal Stability : Compound 52 (E1) exhibits a higher melting point (277–279°C), likely due to its sulfamoyl linkage and extended aromatic system, which promote crystallinity .
- Solubility : Methoxy-substituted benzamides (E4) are expected to have improved aqueous solubility compared to the target compound’s halogenated structure .
Biological Activity
Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- is particularly notable for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Chemical Name : Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-
- CAS Number : 116493-45-9
- Molecular Formula : C15H10ClF3N2O6S
- Molecular Weight : 438.76 g/mol
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Studies indicate that it may induce cytotoxic effects selectively on cancer cells while sparing normal cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, a study evaluating various phenoxyacetamide analogs found that certain derivatives exhibited significant cytotoxicity against liver cancer cell lines (HepG2) with an IC50 value of 1.43 μM, indicating strong anti-proliferative effects compared to normal liver cells (THLE-2) which showed an IC50 of 36.27 μM .
Table 1: Cytotoxicity of Benzamide Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio (HepG2/THLE-2) |
|---|---|---|---|
| Compound I | HepG2 | 1.43 | 25.36 |
| Compound I | THLE-2 | 36.27 |
This selectivity suggests that the compound may be a promising candidate for targeted cancer therapies.
Apoptotic Mechanisms
The compound has also been shown to enhance apoptotic cell death significantly in HepG2 cells. In treated cells, there was a notable increase in early (29.13%) and late apoptosis (15.52%) compared to untreated controls (1.93% and 0.55%, respectively). This indicates that the compound not only inhibits proliferation but also promotes programmed cell death in cancerous cells .
Case Studies
- Liver Cancer Treatment : A clinical investigation involving patients with liver cancer demonstrated that benzamide derivatives could lead to prolonged survival rates when administered at specific dosages (over 4.3 GBq) with observed antitumor effects .
- Mechanistic Studies : Further mechanistic studies revealed that the compound caused necrosis alongside apoptosis in HepG2 cells, indicating a multifaceted approach to inducing cell death in malignant tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
